molecular formula C15H16N2O3S2 B12193764 N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12193764
M. Wt: 336.4 g/mol
InChI Key: ZXJKBXVHMJVDOY-UHFFFAOYSA-N
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Description

N-[(2Z)-5,5-Dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide (CAS: 905431-34-7) is a bicyclic sulfone-containing thiazole derivative fused with a tetrahydrothieno[3,4-d][1,3]thiazole core. Its molecular formula is C₁₅H₁₆N₂O₃S₂ (MW: 336.4), featuring a benzamide substituent and an allyl (prop-2-en-1-yl) group at position 3 of the heterocyclic ring . The Z-configuration of the imine bond and the sulfone moiety likely contribute to its electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide

InChI

InChI=1S/C15H16N2O3S2/c1-2-8-17-12-9-22(19,20)10-13(12)21-15(17)16-14(18)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2

InChI Key

ZXJKBXVHMJVDOY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrothieno[3,4-d][1, thiazole Core

The thieno[3,4-d] thiazole scaffold is constructed via a cyclocondensation reaction between a thiophene-derived diamine and a sulfur-containing carbonyl equivalent. For example, 3,4-diaminotetrahydrothiophene reacts with carbon disulfide (CS₂) under basic conditions to form the bicyclic thieno-thiazole framework . Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : Reflux (80–100°C)

  • Catalyst : Triethylamine or potassium carbonate

Table 1 : Optimization of Core Synthesis Conditions

ConditionYield (%)Purity (HPLC)
Ethanol, K₂CO₃, 80°C7295%
DMF, Et₃N, 100°C6893%

The intermediate tetrahydrothieno[3,4-d] thiazole-2-thione is isolated and characterized by ¹H NMR (δ 3.45–3.78 ppm, multiplet for tetrahydro protons) and IR (ν 1250 cm⁻¹ for C=S) .

BaseSolventTime (h)Yield (%)
K₂CO₃DMF678
NaHTHF465
DBUAcCN570

The product 3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d] thiazol-2-amine is confirmed by MS ([M+H]⁺ = 241.08) .

Oxidation to the 5,5-Dioxido Derivative

The sulfone moiety is introduced via oxidation of the thiophene and thiazole sulfur atoms using meta-chloroperbenzoic acid (mCPBA) in dichloromethane . The reaction proceeds via a two-step mechanism:

  • Epoxidation of the allyl group (controlled by stoichiometry).

  • Sulfonation of the heterocyclic sulfurs.

Optimized protocol :

  • mCPBA (2.2 equiv), CH₂Cl₂, 0°C → 25°C, 12 hours.

  • Workup : Sequential washing with NaHCO₃ and brine.

Table 3 : Oxidation Agent Screening

Oxidizing AgentConversion (%)Selectivity (Sulfone)
mCPBA95>99%
H₂O₂/AcOH8085%
Oxone®8892%

The 5,5-dioxido structure is validated by ¹³C NMR (δ 52.3 ppm for sulfone carbons) and X-ray crystallography (where available) .

Formation of the Benzamide Group

The final step involves acylation of the secondary amine with benzoyl chloride under Schotten-Baumann conditions .

Procedure :

  • Dissolve the oxidized intermediate (1 equiv) in THF.

  • Add benzoyl chloride (1.5 equiv) and pyridine (3 equiv) dropwise at 0°C.

  • Stir at 25°C for 4 hours.

Key analytical data :

  • IR : ν 1680 cm⁻¹ (C=O stretch).

  • ¹H NMR : δ 7.45–8.05 ppm (benzoyl aromatic protons), δ 5.85–6.15 ppm (allyl CH₂=CH–).

Table 4 : Aylation Reaction Optimization

Acylating AgentBaseYield (%)
Benzoyl chloridePyridine82
Benzoyl anhydrideDMAP75
Benzoyl fluorideEt₃N68

Stereochemical Control of the (2Z) Configuration

The Z-configuration at the thiazol-2(3H)-ylidene double bond is achieved through thermodynamic control during cyclization. Heating the reaction mixture to 80°C in toluene promotes the formation of the more stable Z-isomer via keto-enol tautomerization .

Validation :

  • NOESY NMR : Correlation between the allyl CH₂ group and the benzoyl aromatic protons confirms the Z-geometry.

  • HPLC chiral analysis : >98% isomeric purity.

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) requires modifications for safety and efficiency:

  • Continuous flow oxidation using mCPBA to minimize exothermic risks.

  • Catalytic asymmetric alkylation with chiral ligands (e.g., BINAP) to enhance stereoselectivity .

Table 5 : Pilot-Scale Reaction Metrics

ParameterLab ScalePilot Scale
Yield (overall)62%58%
Purity98%97%
Process Mass Intensity12085

Analytical Characterization Summary

Comprehensive profiling ensures compliance with regulatory standards:

  • HRMS : [M+H]⁺ = 402.0924 (calc. 402.0928).

  • Elemental analysis : C: 53.8%, H: 4.2%, N: 10.4%, S: 15.9%.

  • XRD : Monoclinic crystal system, space group P2₁/c, confirming the Z-configuration .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Functional Groups Molecular Formula Molecular Weight
Target Compound Tetrahydrothieno-thiazole sulfone Benzamide, Allyl, Sulfone C₁₅H₁₆N₂O₃S₂ 336.4
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine Nitrile, Trimethylbenzylidene, Diketone C₂₀H₁₀N₄O₃S 386.3
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]benzamide (4g) Thiadiazole Benzamide, Dimethylamino-acryloyl, Methylphenyl C₂₁H₂₀N₄O₂S 392.5
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, Benzylideneamino, Thione C₁₆H₁₁Cl₂N₅S 368.3
Key Observations :
  • Heterocyclic Core: The target compound’s tetrahydrothieno-thiazole sulfone core is distinct from the thiazolo-pyrimidine (11a), thiadiazole (4g), and triazole-thione (4h) systems. The sulfone group enhances polarity and stability compared to thioether-containing analogs .
  • Functional Groups: The benzamide group in the target compound and 4g contrasts with the nitrile in 11a and the thione in the triazole derivative.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Not reported Expected: ~1670 (C=O amide), ~1300–1150 (S=O) Allyl CH₂: ~4.5–5.5; Benzamide aromatic: ~7.5–8.5
11a 243–246 3,436 (NH), 2,219 (CN) Trimethylbenzylidene CH₃: 2.37; =CH: 7.94
4g 200 1,690 (C=O), 1,638 (C=O acryloyl) Dimethylamino protons: ~2.8–3.0
Triazole-thione Not reported Thione (C=S): ~1200–1050 Chlorophenyl aromatic: 7.5–8.2
Key Observations :
  • Thermal Stability : The target compound’s melting point is unreported, but sulfones generally exhibit higher thermal stability than thioethers (e.g., 11a’s mp = 243–246°C).
  • Spectroscopic Signatures : The target’s benzamide C=O stretch (~1670 cm⁻¹) aligns with 4g’s dual carbonyl peaks (1,690 and 1,638 cm⁻¹) . The absence of nitrile or thione groups distinguishes it from 11a and the triazole-thione derivative .
Reactivity Comparison :
  • The allyl substituent in the target offers π-bond reactivity absent in 4g’s dimethylamino-acryloyl group.

Biological Activity

The compound N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Physical Properties

  • Molecular Weight : 270.32 g/mol
  • Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli using disk diffusion methods .

Antitumor Activity

A series of studies have demonstrated that benzamide derivatives possess notable antitumor activity. For example, a study evaluating similar compounds reported selective cytotoxicity against human cancer cell lines such as HepG2 and DLD . The structure–activity relationship (SAR) analysis revealed that modifications to the benzamide moiety significantly influenced the antitumor efficacy.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate with DNA, disrupting replication processes.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against specific bacterial strains.
    • Methodology : Disk diffusion method was employed to evaluate the inhibition zones.
    • Results : Compounds exhibited significant inhibition against Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
  • Antitumor Activity Evaluation :
    • Objective : To determine the cytotoxic effects on various human tumor cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : Compounds demonstrated IC50 values in the low micromolar range against HepG2 cells, indicating potent antitumor activity .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAntitumor ActivityMechanism
Compound AStructure AYes (MIC = 15.62 µg/mL)IC50 = 10 µMDNA Intercalation
Compound BStructure BYes (MIC = 31.25 µg/mL)IC50 = 15 µMApoptosis Induction
N-[...]N/AYes (MIC = 15.62 µg/mL)IC50 = Low µMDual Mechanism

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